5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid
Overview
Description
5-Methoxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound characterized by the presence of methoxy, trifluoromethyl, and carboxylic acid functional groups attached to a biphenyl structure
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid are currently unknown. The compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing to benzene rings linked together by a C-C bond .
Mode of Action
It is known that the trifluoromethyl group in organic compounds often contributes to the biological activity of the compound .
Biochemical Pathways
It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product is formed by reductive elimination, releasing the palladium catalyst for reuse.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent, such as toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-hydroxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid.
Reduction: Formation of 5-methoxy-3’-(trifluoromethyl)biphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl and methoxy groups but differs in the presence of a boronic acid group instead of a carboxylic acid.
2-Methoxy-3-(trifluoromethyl)phenylboronic acid: Similar structure with a different position of the methoxy group.
Uniqueness
The presence of both methoxy and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
3-methoxy-5-[3-(trifluoromethyl)phenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-7-10(5-11(8-13)14(19)20)9-3-2-4-12(6-9)15(16,17)18/h2-8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLHSBCTYDSURP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691149 | |
Record name | 5-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261773-34-5 | |
Record name | 5-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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